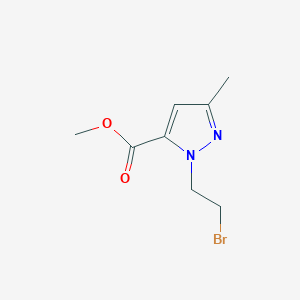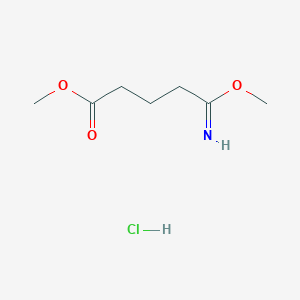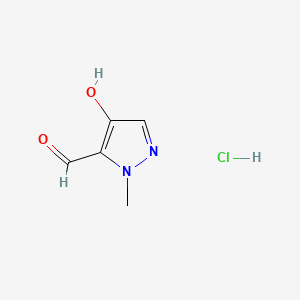![molecular formula C11H15NO4 B13461828 1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid](/img/structure/B13461828.png)
1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an ethynyl group, and an azetidine ring
Métodos De Preparación
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The ethynyl group can be introduced through various methods, including the use of ethynylating agents under appropriate reaction conditions.
Industrial production methods for such compounds often involve flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, and bases like sodium hydroxide for Boc protection . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its structural features.
Mecanismo De Acción
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine . This sequence of reactions highlights the compound’s ability to undergo multiple transformations, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar compounds to 1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid include:
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid
- (1S,3R)-3-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
These compounds share the Boc protecting group and similar structural features but differ in their specific functional groups and applications
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,13,14) |
Clave InChI |
FOTKVFLUPDINMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C#C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


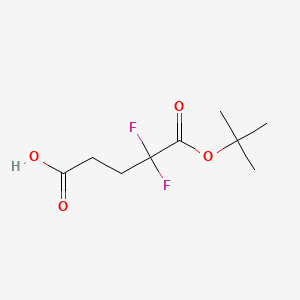
![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
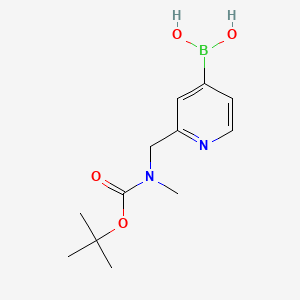
![2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13461776.png)
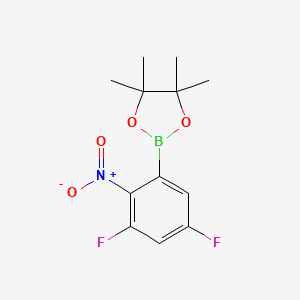

methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
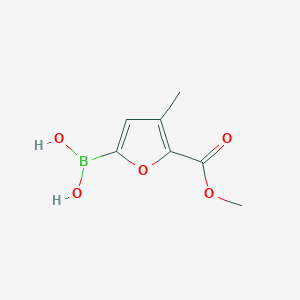
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B13461791.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid](/img/structure/B13461795.png)
